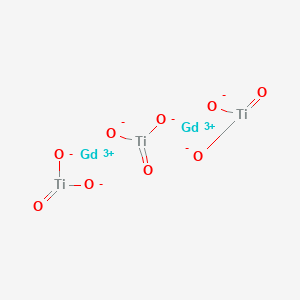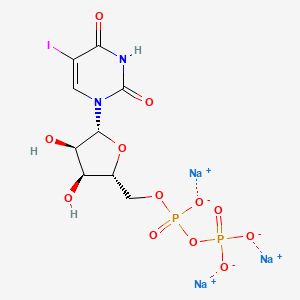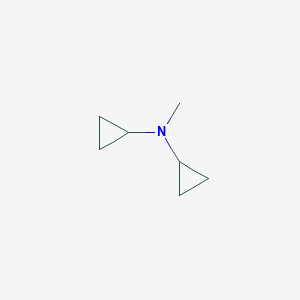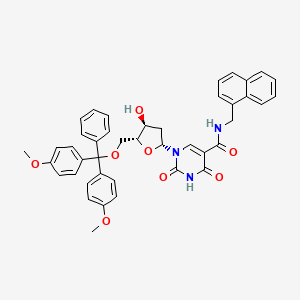![molecular formula C45H60N4O11 B13838704 (2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13838704.png)
(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Desisobutyl-N-propyl Rifabutin is a derivative of rifabutin, an antibiotic used primarily to treat mycobacterial infections. This compound is characterized by its molecular formula C45H60N4O11 and a molecular weight of 832.978 . It is a member of the rifamycin class of antibiotics, known for their broad-spectrum antibacterial activity.
Méthodes De Préparation
The synthesis of N-Desisobutyl-N-propyl Rifabutin involves multiple steps, starting from rifabutinThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods are designed to optimize these conditions for large-scale manufacturing, ensuring consistency and quality.
Analyse Des Réactions Chimiques
N-Desisobutyl-N-propyl Rifabutin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
N-Desisobutyl-N-propyl Rifabutin has several applications in scientific research:
Chemistry: It is used as a reference material in analytical chemistry to study the properties and behavior of rifamycin derivatives.
Biology: Researchers use this compound to investigate the mechanisms of antibiotic resistance in mycobacteria.
Medicine: It serves as a model compound for developing new antibiotics with improved efficacy and reduced side effects.
Mécanisme D'action
The mechanism of action of N-Desisobutyl-N-propyl Rifabutin involves the inhibition of DNA-dependent RNA polymerase in bacteria. This inhibition prevents the synthesis of RNA, leading to the suppression of bacterial growth and cell death . The compound specifically targets the bacterial RNA polymerase without affecting the mammalian enzyme, making it effective against a wide range of bacterial infections.
Comparaison Avec Des Composés Similaires
N-Desisobutyl-N-propyl Rifabutin is unique among rifamycin derivatives due to its specific structural modifications. Similar compounds include:
Rifampicin: Another rifamycin antibiotic with a broader spectrum of activity but different pharmacokinetic properties.
Rifabutin: The parent compound, used primarily for treating mycobacterial infections in HIV-positive patients.
Rifapentine: A rifamycin derivative with a longer half-life, allowing for less frequent dosing.
N-Desisobutyl-N-propyl Rifabutin stands out due to its modified side chains, which may confer unique pharmacological properties and potential advantages in specific therapeutic contexts.
Propriétés
Formule moléculaire |
C45H60N4O11 |
|---|---|
Poids moléculaire |
833.0 g/mol |
Nom IUPAC |
(2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl) acetate |
InChI |
InChI=1S/C45H60N4O11/c1-11-18-49-19-16-45(17-20-49)47-33-30-31-38(53)27(7)41-32(30)42(55)44(9,60-41)58-21-15-29(57-10)24(4)40(59-28(8)50)26(6)37(52)25(5)36(51)22(2)13-12-14-23(3)43(56)46-35(39(31)54)34(33)48-45/h12-15,21-22,24-26,29,36-37,40,47,51-54H,11,16-20H2,1-10H3 |
Clé InChI |
WGJJHCHIIIQECM-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCC2(CC1)NC3=C4C5=C(C(=NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC6(C(=O)C4=C(O6)C(=C5O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)C3=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Gal2Ac3Ac4Ac6Ac(b1-3)[GlcNAc3Ac4Ac6Ac(b1-6)]GalNAc(a)-O-Ph(4-NO2)](/img/structure/B13838630.png)
![[6-(2-Methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate](/img/structure/B13838637.png)







![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester-d4 (Candesartan Impurity)](/img/structure/B13838716.png)
![4-Aminobenzo[d][1,3]dioxol-5-ol](/img/structure/B13838721.png)

![tert-butyl N-[(3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13838735.png)
